molecular formula C23H24N2O3 B2965243 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 955593-42-7

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2965243
CAS RN: 955593-42-7
M. Wt: 376.456
InChI Key: IDAHOVBMXMZEEY-UHFFFAOYSA-N
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Description

The compound “N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a chromene ring, which is a derivative of benzopyran with a substituted keto group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and chromene rings, along with the various functional groups attached to them. The presence of these groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The quinoline and chromene rings might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various condensation and hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and shape, and its reactivity would be determined by the presence of reactive groups like the carboxamide .

Scientific Research Applications

Medicinal Chemistry and Biological Activity

  • Pharmacological Activities : The tetrahydroquinoline and chromene cores present in this compound are associated with a variety of pharmacological activities. 4-Oxoquinolines and their derivatives have been studied for their antibacterial and antiviral activities. These compounds' structure-activity relationships (SAR) are crucial for developing new therapeutic agents with enhanced efficacy against various pathogens (Batalha et al., 2019).

  • Anticancer Applications : Research into the synthesis of quinoline and chromene derivatives has highlighted their potential in anticancer applications. For instance, certain derivatives have been evaluated for their anticancer activity against breast cancer cell lines, demonstrating the structural versatility and potential therapeutic relevance of compounds within this class (Gaber et al., 2021).

Organic Synthesis and Chemical Analysis

  • Regioselective Synthesis : The compound's synthesis involves regioselective reactions that are fundamental in organic chemistry, highlighting the complex interplay between structure and reactivity. Such studies contribute to the understanding of reaction mechanisms and the development of novel synthetic methodologies (Batalha et al., 2019).

  • Crystal Structure Analysis : The analysis of related compounds' crystal structures provides insights into the molecular configurations, intermolecular interactions, and stability. These analyses are essential for the rational design of molecules with desired physical and chemical properties (Li et al., 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. It’s always important to use appropriate safety precautions when handling chemical substances, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential activity in biological systems .

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-2-25-13-5-7-17-14-16(9-10-20(17)25)11-12-24-22(26)19-15-18-6-3-4-8-21(18)28-23(19)27/h3-4,6,8-10,14-15H,2,5,7,11-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAHOVBMXMZEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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